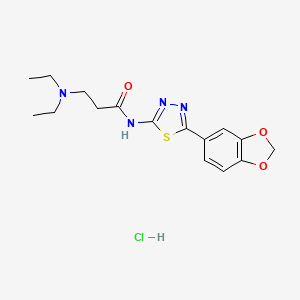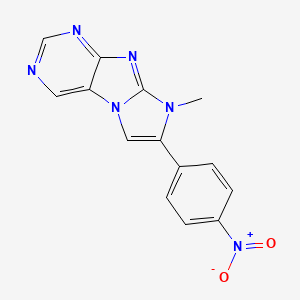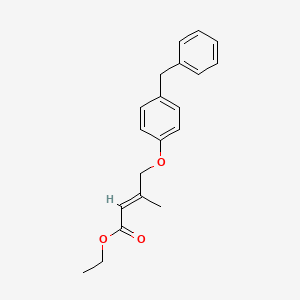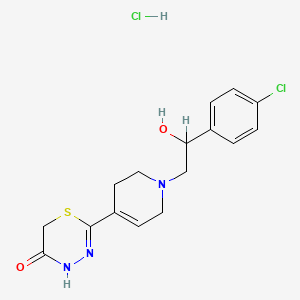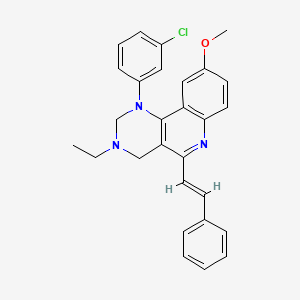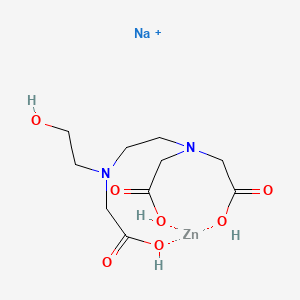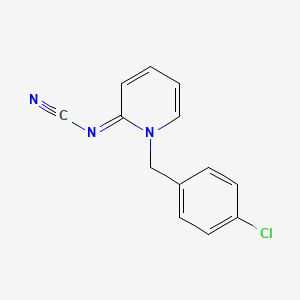
(1-((4-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((4-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide is a chemical compound that features a pyridinylidene core substituted with a 4-chlorophenylmethyl group and a cyanamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-((4-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide typically involves the reaction of 4-chlorobenzyl chloride with 2-cyanopyridine under basic conditions. The reaction proceeds via nucleophilic substitution, where the cyanopyridine acts as a nucleophile attacking the electrophilic carbon of the 4-chlorobenzyl chloride. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1-((4-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyanamides or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-((4-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings. Its reactivity also makes it suitable for use in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (1-((4-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chlorophenyl)methylamine
- (4-Chlorophenyl)methylpiperazine
- (4-Chlorophenyl)methylsulfide
Uniqueness
Compared to similar compounds, (1-((4-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide possesses a unique combination of functional groups that confer distinct reactivity and binding properties. Its cyanamide group allows for versatile chemical modifications, while the pyridinylidene core provides stability and specificity in interactions with biological targets.
Propiedades
Número CAS |
135838-07-2 |
|---|---|
Fórmula molecular |
C13H10ClN3 |
Peso molecular |
243.69 g/mol |
Nombre IUPAC |
[1-[(4-chlorophenyl)methyl]pyridin-2-ylidene]cyanamide |
InChI |
InChI=1S/C13H10ClN3/c14-12-6-4-11(5-7-12)9-17-8-2-1-3-13(17)16-10-15/h1-8H,9H2 |
Clave InChI |
XJCDFOUSUSEHOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC#N)N(C=C1)CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2S)-3-(1H-imidazol-5-yl)-1-[methyl-[(2S)-1-methylpyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12711671.png)
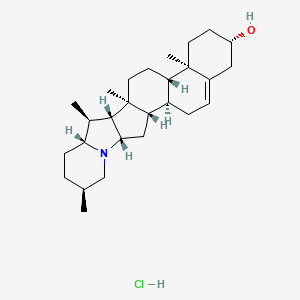
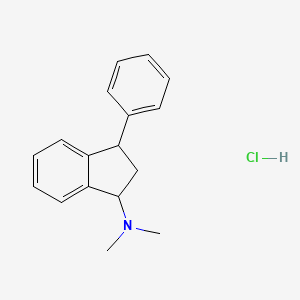
![Dimethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bisbenzoate](/img/structure/B12711675.png)
